

Unveiling the Spectroscopic Signature of Griffithazanone A: A Technical Guide

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Compound of Interest

Compound Name: Griffithazanone A

Cat. No.: B1163343

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This technical guide provides a comprehensive overview of the spectroscopic data for **Griffithazanone A**, a naturally occurring 1-azaanthraquinone. The information presented is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. This document aims to serve as a foundational resource for the identification, characterization, and further investigation of this compound.

Chemical Structure

Griffithazanone A is chemically identified as 4-methyl-1-azaanthracene-9,10-dione. Its structure was elucidated based on extensive spectroscopic analysis.

Molecular Formula: $C_{14}H_9NO_2$ Molecular Weight: 223.23 g/mol CAS Number: 240122-30-9

Spectroscopic Data

The structural elucidation of **Griffithazanone A** was achieved through a combination of spectroscopic techniques. The following sections detail the data obtained from 1H -NMR, ^{13}C -NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Griffithazanone A** were recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H -NMR Spectroscopic Data for **Griffithazanone A** (CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	8.80	d	4.8
H-3	7.45	d	4.8
H-5	8.28	dd	7.8, 1.2
H-6	7.75	td	7.8, 1.2
H-7	7.75	td	7.8, 1.2
H-8	8.25	dd	7.8, 1.2
4-CH ₃	2.85	s	-

Table 2: ^{13}C -NMR Spectroscopic Data for **Griffithazanone A** (CDCl_3)

Position	Chemical Shift (δ) ppm
C-2	152.1
C-3	125.0
C-4	148.8
C-4a	134.5
C-5	126.8
C-6	133.5
C-7	134.2
C-8	127.1
C-8a	132.8
C-9	185.1
C-9a	146.5
C-10	182.8
C-10a	133.0
4-CH ₃	25.2

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) was used to determine the molecular weight and fragmentation pattern of **Griffithazanone A**.

Table 3: Mass Spectrometry Data for **Griffithazanone A**

Ion	m/z	Relative Intensity (%)
[M] ⁺	223	100
[M-CO] ⁺	195	60
[M-CO-HCN] ⁺	168	45

Infrared (IR) Spectroscopy

The IR spectrum of **Griffithazanone A** reveals the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for **Griffithazanone A**

Wavenumber (cm ⁻¹)	Interpretation
1670	C=O stretching (quinone)
1590, 1570	C=C stretching (aromatic)

Experimental Protocols

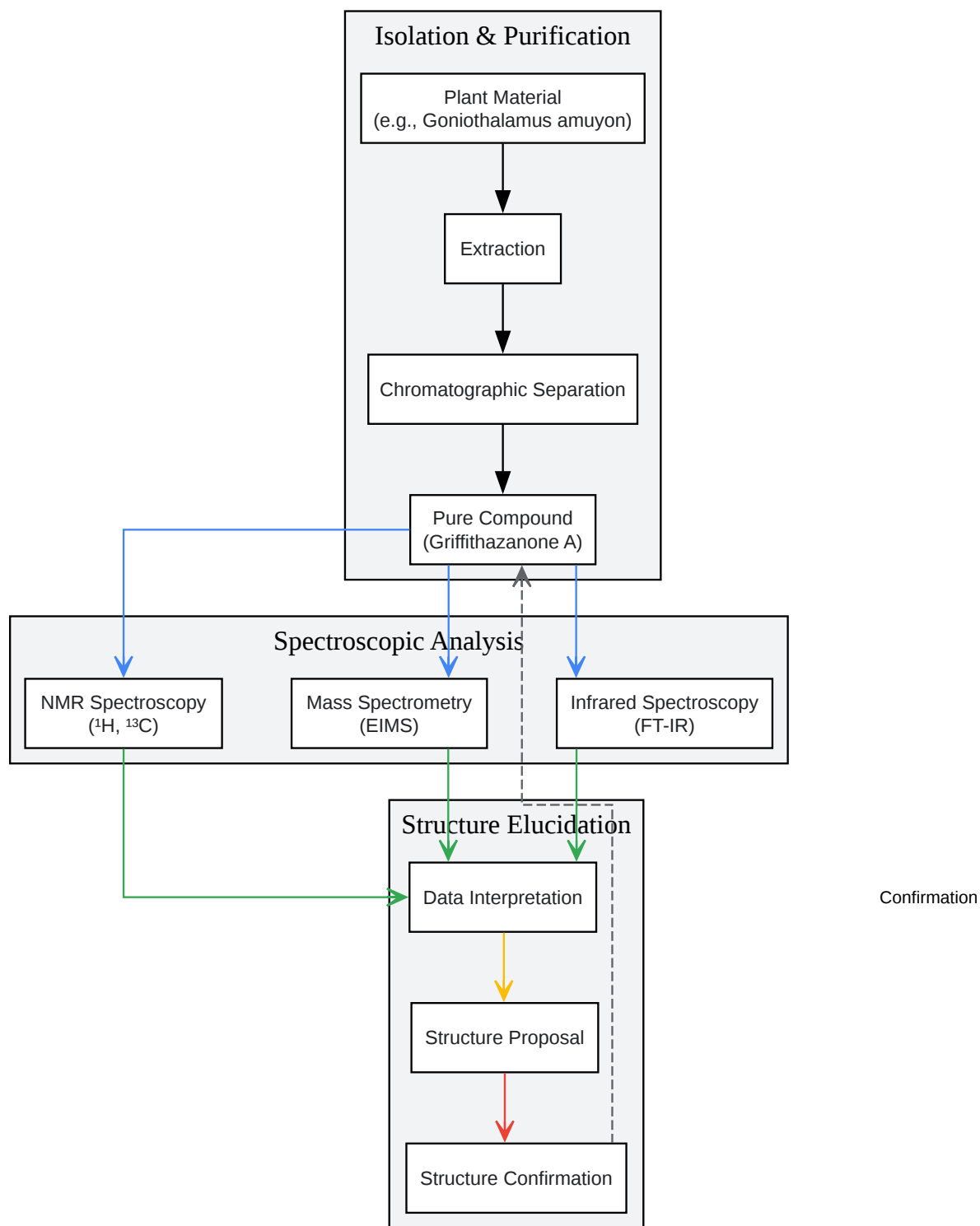
The spectroscopic data presented in this guide were obtained using standard analytical techniques as described in the primary literature.

General Experimental Procedures: **Griffithazanone A** was isolated from the stems of *Goniothalamus amuyon*. The structure was established by spectroscopic methods.

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to the residual solvent peak.
- Mass Spectrometry: EIMS data were obtained on a JEOL JMS-700 mass spectrometer.
- Infrared Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Griffithazanone A**.



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Caption: General workflow for natural product spectroscopic analysis.

This guide provides a centralized and detailed repository of the spectroscopic data for **Griffithazanone A**, intended to facilitate future research and development efforts involving this compound.

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